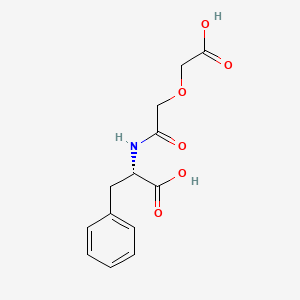
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid, also known as CMPF, is a synthetic compound that has been widely used in scientific research as a tool to study protein-protein interactions. CMPF is a derivative of phenylalanine and has a carboxylic acid group, an amide group, and a phenyl group.
Wirkmechanismus
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid binds to the SH3 domain of Grb2 through its carboxylic acid and amide groups. This binding prevents the SH3 domain from interacting with its ligand, the proline-rich peptide. This inhibition disrupts the signal transduction pathway that is mediated by Grb2, leading to downstream effects on cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo by targeting the Grb2 signaling pathway. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research studies. It is also stable and has a long shelf-life, which allows for long-term storage and use in experiments. However, this compound also has some limitations. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments. Additionally, its mechanism of action is specific to the Grb2 signaling pathway, which may limit its applicability in other research areas.
Zukünftige Richtungen
There are several future directions for research involving (S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid. One area of interest is the development of novel compounds that target the Grb2 signaling pathway for cancer treatment. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other signaling pathways.
Synthesemethoden
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid can be synthesized through a multistep process that involves the reaction of phenylalanine with formaldehyde and sodium cyanide to form a nitrile intermediate, which is then hydrolyzed to form the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with glycine ethyl ester to form the amide intermediate. The amide intermediate is then hydrolyzed to form this compound.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid has been used in various scientific research studies to investigate protein-protein interactions. It has been shown to inhibit the binding of the SH3 domain of the protein Grb2 to its ligand, the proline-rich peptide. This inhibition has been used to study the role of Grb2 in signal transduction pathways and to investigate the potential therapeutic applications of targeting Grb2 in cancer treatment.
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(carboxymethoxy)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(7-20-8-12(16)17)14-10(13(18)19)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKUBCMUEUNZIQ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2903414.png)
![Ethyl 2-(3-{[(2,3-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B2903418.png)
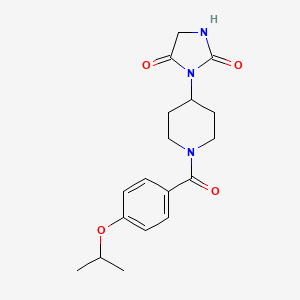
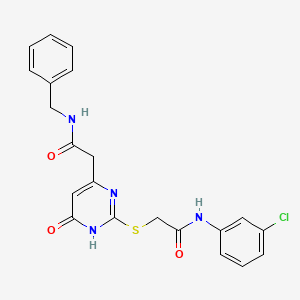

![2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2903424.png)



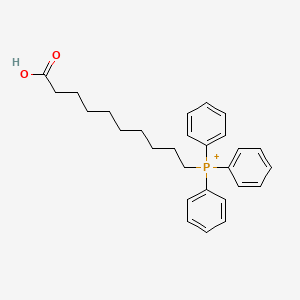
![2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2903431.png)
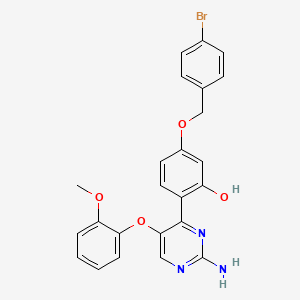
![Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2903433.png)
